Superior Antiproliferative Activity vs. Dinaciclib
Cdk-IN-13 demonstrates significantly greater antiproliferative potency than the clinical pan-CDK inhibitor dinaciclib in both trastuzumab-sensitive and trastuzumab-resistant HER2-positive breast cancer cell lines [1]. Specifically, Cdk-IN-13 suppressed the growth of JIMT-1 cells, a model of trastuzumab resistance, with a GI50 of 21 nM, which is a key differentiator in this therapeutically challenging context [1].
GI50 JIMT-1: 21 nM (Cdk-IN-13) vs 35 nM (Dinaciclib)
| Evidence Dimension | Antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | BT-474: 10 nM; JIMT-1: 21 nM |
| Comparator Or Baseline | Dinaciclib: BT-474: 20 nM; JIMT-1: 35 nM |
| Quantified Difference | Cdk-IN-13 is approximately 2-fold more potent in BT-474 cells and 1.7-fold more potent in JIMT-1 cells. |
| Conditions | Cell Titer Glo assay on HER2-positive human breast cancer cell lines BT-474 (trastuzumab-sensitive) and JIMT-1 (trastuzumab-resistant). |
Why This Matters
This superior cellular potency against both sensitive and resistant cells indicates a higher likelihood of translational success in treating trastuzumab-refractory HER2+ breast cancer, making Cdk-IN-13 a more valuable tool compound than dinaciclib for this application.
- [1] Kuchukulla RR, Hwang I, Kim SH, Kye Y, Park N, Cha H, Moon S, Chung HW, Lee C, Kong G, Hur W. Identification of a novel potent CDK inhibitor degrading cyclinK with a superb activity to reverse trastuzumab-resistance in HER2-positive breast cancer in vivo. Eur J Med Chem. 2024 Jan 15;264:116014. View Source
